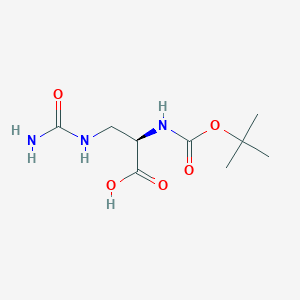
Boc-D-Alb-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-D-Alb-OH, also known as tert-butyloxycarbonyl-D-alanine-beta-hydroxy, is a derivative of the amino acid alanine. It is commonly used in peptide synthesis as a protected form of D-alanine. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino group, preventing unwanted reactions during peptide bond formation.
作用機序
Target of Action
Boc-D-Ala-OH, also known as N-tert-butoxycarbonyl-D-alanine, is a derivative of the amino acid alanine . It is primarily used as a protecting group in peptide synthesis . The primary target of Boc-D-Ala-OH is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Boc group in Boc-D-Ala-OH serves as a protective group for the amine functional group in amino acids during peptide synthesis . The Boc group is added to the amino acid through a reaction with di-tert-butyl dicarbonate . The Boc group can be removed later by treating with a strong acid such as trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the tert-butyl group .
Biochemical Pathways
The use of Boc-D-Ala-OH is primarily in the field of peptide synthesis. It plays a crucial role in the protection and deprotection of the amine functional group, which is a significant step in the synthesis of peptides . The exact biochemical pathways affected would depend on the specific peptide being synthesized.
Result of Action
The primary result of the action of Boc-D-Ala-OH is the protection of the amine group in amino acids during peptide synthesis, allowing for the successful production of the desired peptide . This protection is reversible, allowing for the removal of the Boc group when no longer needed .
Action Environment
The efficacy and stability of Boc-D-Ala-OH are influenced by various environmental factors. For instance, the process of adding and removing the Boc group requires specific reaction conditions, including the presence of certain solvents and a controlled pH . Furthermore, Boc-D-Ala-OH should be stored under specific conditions (below +30°C) to maintain its stability .
生化学分析
Biochemical Properties
Boc-D-Alb-OH plays a significant role in biochemical reactions, particularly in peptide synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process allows for the controlled assembly of peptide chains, as the Boc group can be selectively removed under acidic conditions when desired .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. The addition and removal of the Boc group allow for the precise assembly of peptide chains, which are fundamental components of proteins. Proteins, in turn, play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the addition and removal of the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time, particularly in relation to its stability and degradation. The Boc group is stable under a variety of conditions, which allows for its use in complex peptide synthesis protocols . It can be selectively removed under acidic conditions when desired .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. The addition and removal of the Boc group are key steps in this pathway, allowing for the controlled assembly of peptide chains .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Alb-OH typically involves the protection of the amino group of D-alanine using di-tert-butyl dicarbonate (Boc2O). The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile or tetrahydrofuran. The reaction conditions are generally mild, and the product is obtained in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is purified using techniques such as crystallization or chromatography to achieve the desired purity .
化学反応の分析
Types of Reactions
Boc-D-Alb-OH undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Major Products Formed
Deprotection: D-alanine and tert-butanol.
Coupling: Peptides with this compound incorporated into the sequence.
科学的研究の応用
Boc-D-Alb-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: It serves as a precursor in the synthesis of peptide-based drugs.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
Boc-L-Alb-OH: The L-isomer of Boc-D-Alb-OH, used in similar applications but with different stereochemistry.
Fmoc-D-Alb-OH: Another protected form of D-alanine, using the fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.
Cbz-D-Alb-OH: Uses the carbobenzoxy (Cbz) group for protection.
Uniqueness
This compound is unique due to its use of the Boc protecting group, which is stable under basic conditions and can be easily removed under acidic conditions. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial .
特性
IUPAC Name |
(2R)-3-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O5/c1-9(2,3)17-8(16)12-5(6(13)14)4-11-7(10)15/h5H,4H2,1-3H3,(H,12,16)(H,13,14)(H3,10,11,15)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIBIUKNOFSXFF-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CNC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
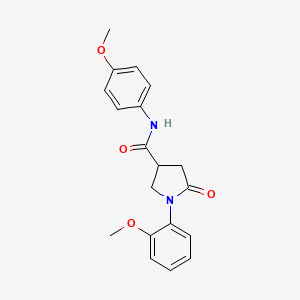
![4-[(Cyclohexylsulfonyl)methyl]-3,5-dimethylisoxazole](/img/structure/B2950426.png)
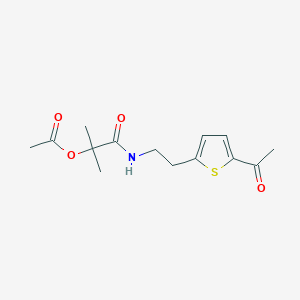

![3-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2950430.png)
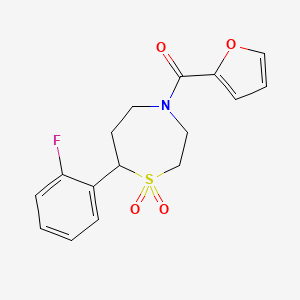
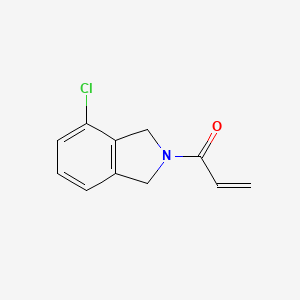
![Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate](/img/structure/B2950434.png)
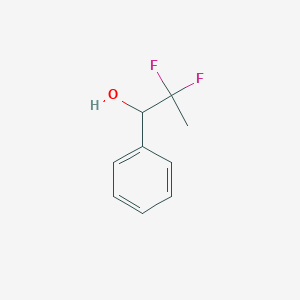
![4-(DIMETHYLSULFAMOYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE](/img/structure/B2950439.png)
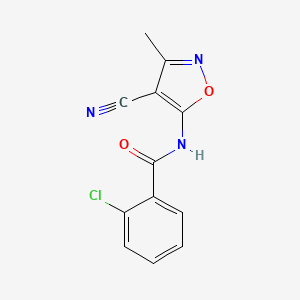
![4-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2950441.png)
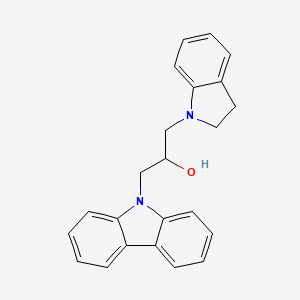
![N-[(2-ethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2950447.png)
